N-(2-{[2,3'-bithiophene]-5-yl}ethyl)pyridine-3-sulfonamide
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Overview
Description
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)pyridine-3-sulfonamide is a complex organic compound that features a unique combination of bithiophene and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}ethyl)pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the bithiophene and pyridine intermediates. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyridine derivatives .
Scientific Research Applications
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)pyridine-3-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-{[2,3’-bithiophene]-5-yl}ethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site . This inhibition can disrupt various biological pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[2,3’-bithiophene]-5-yl}ethyl)pyridine-2-sulfonamide
- N-(2-{[2,3’-bithiophene]-5-yl}ethyl)pyridine-4-sulfonamide
- N-(2-{[2,3’-bithiophene]-5-yl}ethyl)benzene-3-sulfonamide
Uniqueness
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)pyridine-3-sulfonamide is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. The position of the sulfonamide group on the pyridine ring can significantly affect the compound’s ability to interact with biological targets and its overall stability .
Properties
IUPAC Name |
N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S3/c18-22(19,14-2-1-7-16-10-14)17-8-5-13-3-4-15(21-13)12-6-9-20-11-12/h1-4,6-7,9-11,17H,5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNKSXYNZZTBLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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